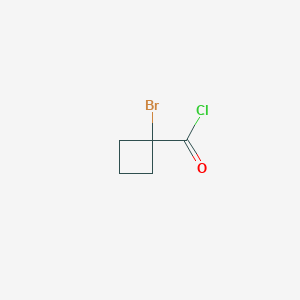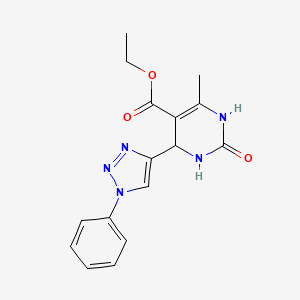amino}acetamide CAS No. 1097436-79-7](/img/structure/B2633339.png)
N-(1-cyanocyclopentyl)-2-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](ethyl)amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a benzodioxin moiety, and an aminoacetamide linkage, making it a molecule of interest for its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide typically involves multiple steps:
-
Formation of the Cyanocyclopentyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
-
Synthesis of the Benzodioxin Moiety: : The 2,3-dihydro-1,4-benzodioxin structure is synthesized separately, often starting from catechol and formaldehyde under acidic conditions to form the dioxin ring.
-
Coupling Reaction: : The final step involves coupling the cyanocyclopentyl intermediate with the benzodioxin moiety. This is typically done through a nucleophilic substitution reaction where the amino group of the benzodioxin derivative reacts with the cyanocyclopentyl intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used for nitrile reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted aminoacetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
Biologically, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory or anticancer agent. Studies are conducted to understand its efficacy and safety profile in preclinical models.
Industry
Industrially, the compound could be used in the development of specialty chemicals and advanced materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide: Similar structure but with a propyl group.
Uniqueness
N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets compared to its methyl or propyl analogs.
This detailed overview provides a comprehensive understanding of N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-22(12-18(23)21-19(14-20)9-5-6-10-19)11-15-13-24-16-7-3-4-8-17(16)25-15/h3-4,7-8,15H,2,5-6,9-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTWGLUHBNZCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC2=CC=CC=C2O1)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2633258.png)
![2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/new.no-structure.jpg)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633260.png)
![13-fluoro-5-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2633263.png)




![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2633274.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2633275.png)
![7-[(2-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2633276.png)

![2-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2633278.png)

